Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

2-(4-Methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a methoxy group at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its methoxy substituent enhances electron density, influencing reactivity in coupling and functionalization reactions. The propanoic acid moiety provides a handle for further derivatization, such as esterification or amidation. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase reactions. Its structural features make it valuable for studying structure-activity relationships in medicinal chemistry applications. Proper handling requires standard laboratory precautions due to its potential irritant properties.
2-(4-Methoxyphenyl)propanoic acid structure
942-54-1 structure
Product Name:2-(4-Methoxyphenyl)propanoic acid
CAS No:942-54-1
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00969551
CID:819304
PubChem ID:257576
Update Time:2025-06-13

2-(4-Methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)propanoic acid
    • Benzeneacetic acid, 4-methoxy-a-methyl-
    • KBDLTYNZHQRMQC-UHFFFAOYSA-N
    • 2-(4-Methoxyphenyl)propionic Acid
    • 2-(4-methoxyphenyl)-propionic acid
    • Propanoic acid, 2-(4-methoxyphenyl)
    • p-methoxyphenylpropionic acid
    • NSC85712
    • p-Methoxyphenylpropionsaure
    • 4-methoxyphenylpropionic acid
    • 2-(p-Methoxyphenyl)propionic acid
    • 2-(4-Methoxy-phenyl)-propionic acid
    • 2-(4'-methoxyphenyl)-propionic acid
    • alpha-methyl-p-methoxyphenylacetic
    • 4-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
    • (±)-2-(4-Methoxyphenyl)propionic acid
    • NSC 85712
    • p-Methoxyhydratropic acid
    • α-(4-Methoxyphenyl)propionic acid
    • α-Methyl-p-methoxyphenylacetic acid
    • α-Methylhomoanisic acid
    • SCHEMBL350067
    • 2-(4-Methoxyphenyl)propanoicacid
    • A859492
    • Z792377298
    • CHEMBL370087
    • alpha-(4'-methoxyphenyl)-propionic acid
    • 942-54-1
    • BB 0258341
    • BS-13849
    • MFCD00969551
    • SY107941
    • alpha-methyl-p-methoxyphenylacetic acid
    • AKOS008146334
    • CS-W007059
    • EN300-72276
    • NSC-85712
    • DTXSID70292819
    • DB-260052
    • DTXCID50243960
    • P-MEO-B-PHENYLPROPIONIC ACID
    • MDL: MFCD00969551
    • Inchi: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
    • InChI Key: KBDLTYNZHQRMQC-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C1C=CC(OC)=CC=1)O

Computed Properties

  • Exact Mass: 180.079
  • Monoisotopic Mass: 180.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.139
  • Boiling Point: 309.4°C at 760 mmHg
  • Flash Point: 121.5°C
  • Refractive Index: 1.527

2-(4-Methoxyphenyl)propanoic acid Pricemore >>

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2-(4-Methoxyphenyl)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
Reference
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation
Bell, Vivien L.; Giddings, Peter J.; Holmes, Andrew B.; Mock, Graham A.; Raphael, Ralph A., Journal of the Chemical Society, 1986, (8), 1515-22

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine ,  Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ;  24 h, 1 atm, 80 °C
Reference
Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine
Lamani, Manjunath; Guralamata, Ravikumara Siddappa; Prabhu, Kandikere Ramaiah, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids
Clericuzio, Marco; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Synthesis, 2002, (7), 921-927

Production Method 5

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Reference
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
Reed, John H.; Cramer, Nicolai, ChemCatChem, 2020, 12(17), 4262-4266

Production Method 6

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Tetrabutylammonium tetrafluoroborate ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Development of a novel electrochemical carboxylation system using a microreactor
Tateno, Hiroyuki; Matsumura, Yoshimasa; Nakabayashi, Koji; Senboku, Hisanori; Atobe, Mahito, RSC Advances, 2015, 5(119), 98721-98723

Production Method 7

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Acetic anhydride
Reference
The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride
Wuts, Peter G. M.; Bergh, Carol L., Tetrahedron Letters, 1986, 27(34), 3995-8

Production Method 8

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR)
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ;  2 h, rt
Reference
Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl Halides
Bazzi, Sakna; Schulz, Emmanuelle ; Mellah, Mohamed, Organic Letters, 2019, 21(24), 10033-10037

Production Method 10

Reaction Conditions
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Reference
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, rt
Reference
2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors
Allegretti, Marcello; Bertini, Riccardo; Cesta, Maria Candida; Bizzarri, Cinzia; Di Bitondo, Rosa; et al, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids
Hong, Hyo Jeong; Lee, Jae In, Journal of the Korean Chemical Society, 2014, 58(6), 569-574

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Reference
Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells
Choi, Eun Jeong; Lee, Jae-In; Kim, Gun-Hee, International Journal of Molecular Medicine, 2013, 31(3), 726-730

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
Reference
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

Production Method 15

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids
Kuo, Ying Che; Aoyama, Toyohiko; Shioiri, Takayuki, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
Reference
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Production Method 17

Reaction Conditions
Reference
Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones
Giordano, Claudio; Castaldi, Graziano; Casagrande, Francesco; Abis, Luigi, Tetrahedron Letters, 1982, 23(13), 1385-6

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-haloethyl aryl ketones
Yamauchi, Takayoshi; Nakao, Kenji; Fuji, Kyoichi, Journal of the Chemical Society, 1987, (6), 1255-7

Production Method 19

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ;  24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2
Shao, Peng; Wang, Sheng; Chen, Chao; Xi, Chanjuan, Organic Letters, 2016, 18(9), 2050-2053

Production Method 20

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids
Katritzky, Alan R.; Toader, Dorin; Xie, Linghong, Synthesis, 1996, (12), 1425-1427

2-(4-Methoxyphenyl)propanoic acid Raw materials

2-(4-Methoxyphenyl)propanoic acid Preparation Products

2-(4-Methoxyphenyl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid
Order Number:A859492
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):563.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:942-54-1)4-Methoxyphenylpropionic acid
Order Number:LE16774
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
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Additional information on 2-(4-Methoxyphenyl)propanoic acid

Recent Advances in the Study of 2-(4-Methoxyphenyl)propanoic acid (CAS: 942-54-1): A Comprehensive Research Brief

2-(4-Methoxyphenyl)propanoic acid (CAS: 942-54-1), a derivative of propanoic acid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on this compound, providing a detailed overview of its current applications and future prospects.

One of the most notable advancements in the study of 2-(4-Methoxyphenyl)propanoic acid is its role as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized in vitro and in vivo models to validate its efficacy, revealing a significant reduction in pro-inflammatory cytokines. These findings suggest that 2-(4-Methoxyphenyl)propanoic acid could serve as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

In addition to its anti-inflammatory properties, recent research has highlighted the compound's potential in oncology. A preprint article from BioRxiv (2024) reported that 2-(4-Methoxyphenyl)propanoic acid induces apoptosis in certain cancer cell lines by modulating the PI3K/AKT signaling pathway. The study employed high-throughput screening and molecular docking simulations to identify the compound's binding affinity for key oncogenic targets. These results underscore its potential as a chemotherapeutic agent, though further preclinical studies are warranted to assess its efficacy and toxicity in more complex models.

The synthetic accessibility of 2-(4-Methoxyphenyl)propanoic acid has also been a focal point of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, cost-effective synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces the environmental impact compared to traditional synthetic approaches. Such advancements are critical for scaling up production and facilitating future clinical trials.

Despite these promising developments, challenges remain in the clinical translation of 2-(4-Methoxyphenyl)propanoic acid. Pharmacokinetic studies indicate that the compound has limited bioavailability, necessitating the development of prodrug formulations or delivery systems to enhance its therapeutic efficacy. Ongoing research is exploring nano-carrier systems and co-administration with absorption enhancers to address this issue.

In conclusion, 2-(4-Methoxyphenyl)propanoic acid (CAS: 942-54-1) represents a versatile molecule with significant potential in anti-inflammatory and anticancer therapies. Recent studies have elucidated its mechanisms of action, optimized its synthesis, and identified avenues for improving its bioavailability. As research progresses, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid
A859492
Purity:99%
Quantity:5g
Price ($):563.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-54-1)4-Methoxyphenylpropionic acid
LE16774
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email